Aspirin sodium, also known as sodium acetylsalicylate, is a sodium salt of acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily utilized for its analgesic, antipyretic, and anti-inflammatory properties. Aspirin sodium is often preferred in formulations for patients who require a sodium-based medication or for those with gastrointestinal sensitivities to traditional aspirin.
Aspirin sodium is derived from acetylsalicylic acid, which is synthesized from salicylic acid. The compound falls under the classification of nonsteroidal anti-inflammatory drugs. It is commonly used in clinical settings for pain relief, fever reduction, and as an anti-inflammatory agent.
The synthesis of aspirin sodium involves the acetylation of salicylic acid using acetic anhydride or acetyl chloride as the acetylating agents. The process can be summarized in the following steps:
Subsequently:
This synthesis typically yields a white crystalline product that can be purified through recrystallization.
Aspirin sodium participates in various chemical reactions typical of esters and salts. Key reactions include:
These reactions are essential for understanding the stability and reactivity of aspirin sodium in pharmaceutical formulations.
The mechanism by which aspirin sodium exerts its pharmacological effects involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.
The effectiveness of aspirin sodium can vary based on dosage and individual patient response.
Aspirin sodium is utilized in various scientific and clinical applications:
The therapeutic use of salicylate-rich botanicals predates modern chemistry by millennia. Ancient Egyptian medical texts, notably the Ebers Papyrus (c. 1534 BCE), prescribed willow leaf decoctions for inflammatory conditions and joint pain [4] [8]. Similarly, Sumerian clay tablets (c. 3000 BCE) documented willow-based remedies for musculoskeletal ailments, while Greek physicians like Hippocrates (c. 400 BCE) administered willow leaf tea for analgesia during childbirth [1] [2]. These empirical practices exploited the natural conversion of plant-derived salicin into salicylic acid in vivo, though the bioactive principles remained unidentified.
The 18th century marked a transition from folk medicine to systematic investigation. In 1763, Reverend Edward Stone presented a landmark study to the Royal Society, demonstrating that powdered willow bark (Salix alba) alleviated febrile symptoms in ague (malaria-like fever) patients. His methodology—dosing 50 subjects every 4 hours—constituted an early clinical trial, though the active compound (salicin) remained unisolated [2] [5]. Scientific isolation began in 1828 when German chemist Johann Buchner extracted bitter-tasting yellow salicin crystals from willow, followed by Raffaele Piria’s conversion of salicin to salicylic acid in 1838, establishing the core chemical scaffold [7] [8].
Table 1: Key Milestones in Pre-Industrial Salicylate Therapeutics
Period | Contributor | Contribution |
---|---|---|
c. 1534 BCE | Egyptian healers | Willow leaf decoctions for joint pain (Ebers Papyrus) |
c. 400 BCE | Hippocrates | Willow leaf tea for childbirth analgesia |
1763 CE | Edward Stone | Clinical validation of willow bark for fever |
1828 | Johann Buchner | Isolation of salicin crystals |
1838 | Raffaele Piria | Synthesis of salicylic acid from salicin |
Early therapeutic applications of salicylic acid faced significant limitations: gastric irritation due to high acidity and poor solubility. Charles Frédéric Gerhardt first synthesized acetylsalicylic acid (ASA) in 1853 by acetylating sodium salicylate with acetyl chloride, but the compound’s instability precluded commercial use [1] [7]. The critical breakthrough came in 1897 when Bayer chemist Felix Hoffmann (under Arthur Eichengrün’s direction) optimized Gerhardt’s method using acetic anhydride, yielding stable, high-purity ASA [7] [10]. Marketed as Aspirin in 1899, this compound still exhibited hydrolytic degradation to salicylic acid in solution, causing gastrointestinal effects.
To enhance tolerability and solubility, pharmaceutical chemists pivoted to salt formulations. Sodium salicylate—produced by neutralizing salicylic acid with sodium carbonate—emerged as a key derivative. Its advantages included:
Table 2: Comparative Properties of Salicylate Compounds
Compound | Solubility (water) | pH (1% solution) | Primary Use (Late 19th C) |
---|---|---|---|
Salicylic acid | 1:500 | 2.4 | Topical antiseptic |
Acetylsalicylic acid | 1:300 | 2.6 | Oral analgesic |
Sodium salicylate | 1:1 | 5.3–6.8 | Injectable anti-inflammatory |
Industrial production of sodium salicylate began in 1874 with Friedrich von Heyden’s synthesis route, which Bayer scaled for Aspirin Sodium—a soluble aspirin salt combining ASA’s efficacy with sodium salicylate’s solubility [1] [6]. This innovation facilitated effervescent tablets (e.g., 1899 Bayer formulations) and sterile injectables, expanding clinical utility in rheumatic fever and perioperative pain [3] [6].
Bayer’s commercialization of Aspirin hinged on aggressive intellectual property (IP) strategies. Although ASA’s synthesis was unpatentable in Germany (prior art existed), Bayer secured US Patent No. 644,077 (1900) for "acetyl-salicylic acid" production, crediting Hoffmann as inventor [7] [9]. Crucially, they trademarked "Aspirin" in 1899, creating brand exclusivity around their ASA formulations. For sodium-based derivatives, Bayer filed patents covering:
Post-WWI, Bayer lost trademark rights to "Aspirin" in Allied nations under the Treaty of Versailles (1919), transforming the term into a generic in markets like the US and UK [7] [9]. Competitors like Monsanto exploited this, producing generic aspirin sodium. Bayer responded by:
Post-1950, patents shifted toward specialized delivery systems. For example, EP2340814A2 (2011) detailed moisture-resistant aspirin sodium tablets using microcrystalline cellulose and copolymer coatings, addressing stability issues during storage [3]. Concurrently, non-Bayer entities patented effervescent compositions combining aspirin sodium with basic salts (e.g., sodium carbonate) to accelerate dissolution—a format dominating hospital formularies by the 1970s [6].
Table 3: Key Patents in Aspirin Sodium Development
Patent/Year | Assignee | Innovation | Impact |
---|---|---|---|
US644,077 (1900) | Bayer | Production of pure acetylsalicylic acid | Enabled industrial ASA synthesis |
EP2340814A2 (2011) | Unilever | Humidity-stable aspirin sodium tablets | Extended shelf life in tropical climates |
EP3060203B1 (2015) | Bayer | High-dose aspirin sodium + ascorbate effervescent | Enhanced solubility for rapid analgesia |
The legacy of aspirin sodium endures in modern cardiology (e.g., chewable aspirin sodium in acute MI) and oncology (effervescent formulations for chemoprevention), underscoring its evolution from ancient analgesic to engineered therapeutic [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0